molecular formula C15H20N2OS B2967149 [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415465-22-2

[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B2967149
CAS No.: 2415465-22-2
M. Wt: 276.4
InChI Key: NJGWSTOKPWBQIG-UHFFFAOYSA-N
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Description

[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at position 6, linked to a piperidin-3-ylmethanol moiety. The benzothiazole scaffold is renowned for its pharmacological relevance, including antimicrobial, anti-inflammatory, and pesticidal activities . Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name

[1-(6-ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-11-5-6-13-14(8-11)19-15(16-13)17-7-3-4-12(9-17)10-18/h5-6,8,12,18H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWSTOKPWBQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step procedures. One common method includes the condensation of 6-ethyl-1,3-benzothiazole with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific pathways. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The piperidine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial vs. Anti-inflammatory Activity: The target compound’s piperidine-methanol group may redirect activity from antimicrobial (as in pyrazolopyrimidine derivatives) to anti-inflammatory pathways, similar to NSAID-like benzothiazoles .
  • Crystallographic Insights: SHELX-based refinements () suggest that the methanol group could influence crystal packing via O–H···N hydrogen bonds, affecting stability and formulation .
  • Toxicity Considerations : Ethyl substitution may reduce metabolic degradation compared to methyl groups, requiring in vivo toxicity studies (as done for pyrazolopyrimidine derivatives in ) .

Biological Activity

[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a complex organic compound notable for its potential biological activities. The structure combines a benzothiazole moiety with a piperidine ring, which has been associated with various pharmacological effects. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N2S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{S}

The compound exerts its biological effects through interactions with specific molecular targets, primarily enzymes and receptors. The benzothiazole ring is believed to interact with active sites on enzymes, potentially inhibiting or modulating their activity. The piperidine moiety enhances binding affinity, which may lead to increased specificity and efficacy in therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructureBiological Activity
3-(Piperazin-1-yl)-1,2-benzothiazoleStructureAntibacterial
Benzothiazole DerivativesStructureAnti-tubercular
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanolStructureEnhanced stability and activity

The unique combination of the benzothiazole and piperidine moieties in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds .

Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of benzothiazole derivatives. For instance:

  • Study on Anticancer Activity : A case study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent compounds were identified through structure–activity relationship (SAR) analyses .
  • Antimicrobial Evaluation : Another research effort highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant bacterial strains. The study reported significant reductions in bacterial growth when treated with these compounds .

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